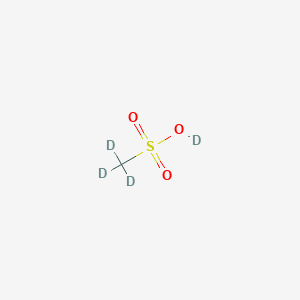

deuterio trideuteriomethanesulfonate

Description

Deuterio trideuteriomethanesulfonate (CAS No. 66178-41-4) is a deuterated derivative of methanesulfonic acid, where hydrogen atoms in the methane group (CH₃) are replaced with deuterium (²H or D). Its structure can be represented as CD₃SO₃⁻ (trideuteriomethanesulfonate) with additional deuterium substitution at specific positions, depending on synthesis methods. This compound is primarily utilized in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s nuclear properties enhance signal resolution and reduce background interference . Its stability and solubility in polar solvents also make it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

CH4O3S |

|---|---|

Molecular Weight |

100.13 g/mol |

IUPAC Name |

deuterio trideuteriomethanesulfonate |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/i1D3/hD |

InChI Key |

AFVFQIVMOAPDHO-GUEYOVJQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)O[2H] |

Canonical SMILES |

CS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoromethanesulfonate (CF₃SO₃⁻)

- Structure : Features a trifluoromethyl group (CF₃) instead of deuterated methane.

- Properties : Stronger acidity (pKa ≈ -12) compared to methanesulfonate derivatives due to electron-withdrawing fluorine atoms.

- Applications: Widely used as a non-nucleophilic counterion in catalysis and ionic liquids. Unlike deuterio trideuteriomethanesulfonate, it lacks isotopic labeling utility but excels in stabilizing reactive intermediates .

Methanesulfonate (CH₃SO₃⁻)

- Structure: Non-deuterated, non-fluorinated analogue.

- Properties : Moderate acidity (pKa ≈ -1.9) and high solubility in water.

- Applications : Common in buffer formulations and as a leaving group in organic reactions. The deuterated version offers isotopic contrast in NMR but shares similar reactivity .

Methylene-dimethanesulfonate (CH₂(SO₃H)₂)

- Structure : Contains two methanesulfonate groups linked by a methylene bridge.

- Properties : Acts as a bifunctional alkylating agent. Its crosslinking ability contrasts with this compound’s single-site reactivity.

- Applications : Used in polymer chemistry and DNA crosslinking studies, highlighting divergent roles despite sulfonate-group similarity .

Deuterated Compounds

Deuterated Methanol (CD₃OD)

- Structure: Fully deuterated methanol.

- Properties: Non-ionic solvent with high polarity, ideal for NMR spectroscopy.

- Applications : Unlike this compound, it serves as a solvent rather than a reactive agent, emphasizing complementary roles in analytical chemistry .

Deuterium Chloride (DCl)

- Structure : Deuterium-substituted hydrochloric acid.

- Properties : Strong acid used for isotopic labeling in organic synthesis.

- Applications : Shares deuterium’s NMR advantages but differs in chemical behavior due to ionic vs. covalent bonding .

Comparative Data Table

Research Findings and Divergences

- Isotopic Utility: this compound’s deuterium atoms improve NMR signal clarity, unlike non-deuterated analogues like trifluoromethanesulfonate .

- Toxicity Considerations : While references LD₅₀ and IC₅₀ values for unrelated compounds, deuterated sulfonates generally exhibit lower toxicity due to reduced metabolic interference compared to alkylating agents like methylene-dimethanesulfonate .

- Synthetic Flexibility : this compound’s synthesis involves deuterium exchange reactions, contrasting with the electrophilic routes used for trifluoromethanesulfonate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.